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Compound of Interest

Compound Name: T025

Cat. No.: B15621720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T025, a potent inhibitor of the Dual-

specificity tyrosine-phosphorylation-regulated kinases 1A (DYRK1A) and 1B (DYRK1B). This

document details the compound's inhibitory profile, its impact on key signaling pathways, and

comprehensive experimental protocols for its evaluation.

Quantitative Data Summary: Inhibitory Profile of
T025
T025 is a potent, orally active inhibitor of the Cdc2-like kinase (CLK) family and the DYRK

family of kinases.[1] Its high affinity for DYRK1A and DYRK1B makes it a valuable tool for

investigating the roles of these kinases in various cellular processes. The binding affinities (Kd)

of T025 against a panel of relevant kinases are summarized below.
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Kinase Target Binding Affinity (Kd) in nM

DYRK1A 0.074

DYRK1B 1.5

DYRK2 32

CLK1 4.8

CLK2 0.096

CLK3 6.5

CLK4 0.61

Table 1: Dissociation constants (Kd) of T025 for

DYRK and CLK family kinases. Data sourced

from MedchemExpress.[1]

In addition to its kinase binding affinity, T025 demonstrates anti-proliferative activity in various

cancer cell lines, with reported IC50 values in the range of 30-300 nM.[1]

Mechanism of Action and Signaling Pathways
DYRK1A and DYRK1B are members of the CMGC group of serine/threonine kinases that play

crucial roles in regulating cell proliferation, cell cycle control, neuronal development, and DNA

damage response.[2][3] They act by phosphorylating a wide array of downstream substrates,

including transcription factors and cell cycle regulators.[2][4] T025 exerts its effects by inhibiting

the kinase activity of DYRK1A/B, thereby modulating these critical signaling cascades.

Key downstream targets and pathways affected by DYRK1A/B inhibition include:

Cell Cycle Regulation: DYRK1A promotes cell cycle exit and quiescence by phosphorylating

Cyclin D3, targeting it for degradation.[3][5] Inhibition of DYRK1A can therefore impair this

process.

Transcription Factor Regulation: DYRK1A phosphorylates and regulates the activity of

transcription factors such as FOXO1 and STAT3, which are critical for processes like DNA

damage response and B-cell development.[3]
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Splicing Machinery: As a potent CLK inhibitor, T025 also significantly impacts pre-mRNA

splicing, as CLKs are essential for phosphorylating serine- and arginine-rich (SR) proteins

involved in exon recognition.[6]

The diagram below illustrates the principal signaling pathways modulated by the inhibitory

action of T025 on DYRK1A and DYRK1B.
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Caption: T025 inhibition of DYRK1A/B and downstream signaling.

Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory

activity of T025 against DYRK1A and DYRK1B.
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In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) assay to quantify the inhibitory potency (IC50) of T025 on DYRK1A kinase activity in a

purified system.

Workflow Diagram:

1. Compound Dilution
Prepare serial dilutions

of T025 in DMSO.

2. Assay Plate Prep
Add diluted T025 or

DMSO control to
384-well plate.

3. Enzyme Addition
Add recombinant DYRK1A
enzyme in kinase buffer.

4. Incubation
Incubate at room temp

for 15-30 minutes.

5. Reaction Initiation
Add ATP/Substrate mix

(e.g., fluorescent peptide).

6. Kinase Reaction
Incubate at room temp

for 60 minutes.

7. Detection
Add TR-FRET detection
reagents and read plate.

8. Data Analysis
Calculate IC50 value.

Click to download full resolution via product page

Caption: Workflow for a TR-FRET based in vitro kinase assay.

Materials:

Recombinant DYRK1A enzyme

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7][8]

T025 compound

ATP solution

Fluorescently labeled peptide substrate for DYRK1A (e.g., DYRKtide)[8]

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™

647 tracer)

384-well low-volume assay plates

DMSO

Procedure:

Compound Preparation: Prepare a 10-point serial dilution series of T025 in 100% DMSO.
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Assay Assembly:

Add 5 µL of kinase buffer containing the recombinant DYRK1A enzyme to the wells of a

384-well plate.[7]

Transfer a small volume (e.g., 50 nL) of the serially diluted T025 or DMSO (vehicle control)

to the appropriate wells.[9]

Mix and incubate the plate for 15-30 minutes at room temperature to allow for compound

binding to the enzyme.[7][9]

Kinase Reaction:

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture prepared in kinase

buffer.[7] The final ATP concentration should be at or near the Km for DYRK1A.

Incubate the plate at room temperature for 60 minutes.[7]

Detection:

Stop the reaction and detect substrate phosphorylation by adding the TR-FRET detection

reagents according to the manufacturer's protocol.[7]

Incubate for 60 minutes to allow for detection reagent binding.

Read the plate on a TR-FRET compatible plate reader.

Data Analysis:

Calculate the ratio of the acceptor and donor emission signals.

Plot the normalized signal against the logarithm of the T025 concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.[10]

Cell-Based Target Engagement Assay (Western Blot)
This protocol is designed to confirm that T025 inhibits DYRK1A activity within a cellular context

by measuring the phosphorylation status of a known downstream substrate, such as FOXO1 at
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Serine 329.[3]

Workflow Diagram:

1. Cell Culture & Treatment
Seed cells and treat with
serial dilutions of T025.

2. Cell Lysis
Harvest and lyse cells in buffer

with protease/phosphatase inhibitors.

3. Protein Quantification
Determine protein concentration

of lysates (e.g., BCA assay).

4. SDS-PAGE
Separate equal protein amounts

by gel electrophoresis.

5. Protein Transfer
Transfer proteins from gel

to a PVDF membrane.

6. Immunoblotting
Block and probe membrane with

primary (e.g., p-FOXO1) and
secondary antibodies.

7. Detection & Imaging
Add chemiluminescent substrate

and image the blot.

8. Analysis
Quantify band intensities to

determine inhibition.
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Click to download full resolution via product page

Caption: Workflow for a cell-based Western blot assay.

Materials:

Relevant cell line (e.g., B-cell acute lymphoblastic leukemia cell line)[3]

Cell culture medium and supplements

T025 compound

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-FOXO1 (Ser329), anti-total FOXO1, anti-β-actin (loading

control)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Procedure:

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere or

stabilize. Treat the cells with increasing concentrations of T025 (and a DMSO vehicle

control) for a specified duration (e.g., 4 hours).[3]

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and

phosphatase inhibitors to preserve protein phosphorylation states.[7]
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Protein Quantification: Determine the total protein concentration for each cell lysate using a

standard method like the BCA assay.[7]

SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) on an

SDS-PAGE gel and subsequently transfer the proteins to a PVDF membrane.[7]

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

Incubate the membrane with the primary antibody against the phosphorylated substrate

(e.g., anti-phospho-FOXO1) overnight at 4°C.[7]

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL)

substrate. Capture the signal using a digital imaging system.

Analysis:

Strip the membrane and re-probe for total FOXO1 and a loading control (e.g., β-actin) to

ensure equal protein loading.

Quantify the band intensities using software like ImageJ.[11]

Determine the inhibitory effect of T025 by calculating the ratio of the phosphorylated

substrate to the total substrate at each concentration, normalized to the loading control.

Conclusion
T025 is a highly potent, dual inhibitor of DYRK1A and DYRK1B, with additional strong activity

against CLK kinases. Its ability to modulate key cellular pathways involved in cell cycle control,

transcription, and apoptosis makes it a powerful chemical probe for basic research and a

potential starting point for therapeutic development, particularly in oncology.[1][6] The

experimental protocols provided herein offer a robust framework for researchers to further

characterize the efficacy and mechanism of action of T025 and similar kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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